Clevidipin
Übersicht
Beschreibung
Clevidipin ist ein Dihydropyridin-L-Typ-Calciumkanalblocker, der hochspezifisch für glatte Gefäßmuskulatur ist. Er wird in erster Linie zur Senkung des Blutdrucks eingesetzt, wenn eine orale antihypertensive Therapie nicht möglich oder wünschenswert ist . This compound wird intravenös verabreicht und ist bekannt für seinen schnellen Wirkungseintritt und seine kurze Wirkdauer .
Herstellungsmethoden
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert. Eine gängige Methode beinhaltet die Hantzsch-Reaktion, bei der 2,3-Dichlorbenzaldehyd, Acetoacetat-Propionitril-Ester und 3-Amino-2-Methyl-Crotonat in einem Eintopfverfahren vermischt und umgesetzt werden . Das aus dieser Reaktion gewonnene Schlüsselzwischenprodukt wird dann mit n-Buttersäure-Chlormethylether umgesetzt, um Clevidipinbutyrat zu erhalten . Das Rohprodukt wird durch Umkristallisation weiter gereinigt, um eine hohe Reinheit zu erreichen .
Wissenschaftliche Forschungsanwendungen
Clevidipin hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Pharmakologie. Es wird zur Behandlung von akuter Hypertonie in verschiedenen klinischen Situationen eingesetzt, darunter Herzoperationen, Schlaganfall und andere hypertensive Notfälle . Die Fähigkeit von this compound, den Blutdruck schnell zu kontrollieren, macht es wertvoll in der perioperativen und Intensivpflege . Die Forschung hat auch seine potenziellen Vorteile in der neurokritischen Versorgung und seine Auswirkungen auf die vaskuläre Hypertrophie und Dysfunktion untersucht .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es den Einstrom von extrazellulärem Calcium über die Membranen von Myokard- und glatten Gefäßmuskelzellen hemmt . Diese Hemmung wird durch Verformung des Calciumkanals erreicht, was die Ionenkontroll-Gate-Mechanismen stört und/oder die Freisetzung von Calcium aus dem sarkoplasmatischen Retikulum beeinflusst . Die resultierende Hemmung der Kontraktionsprozesse führt zur Erweiterung der Koronar- und systemischen Arterien, wodurch die Sauerstoffversorgung des Myokardgewebes verbessert wird .
Wirkmechanismus
Target of Action
Clevidipine, also known as Clevidipine butyrate, is a dihydropyridine L-type calcium channel blocker . Its primary target is the Voltage-dependent L-type calcium channel subunit alpha-1F . This channel is crucial for the influx of calcium ions into the cell, which plays a significant role in muscle contraction, including the contraction of vascular smooth muscle cells .
Mode of Action
Clevidipine acts by selectively relaxing the smooth muscle cells that line small arteries . It achieves this by possibly deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . This action inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes . The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue .
Biochemical Pathways
The primary biochemical pathway affected by Clevidipine is the calcium signaling pathway. By blocking the L-type calcium channels, Clevidipine prevents the influx of calcium ions into the cell. This action disrupts the normal calcium signaling that leads to muscle contraction, resulting in the relaxation of vascular smooth muscle and the dilation of arteries .
Pharmacokinetics
Clevidipine exhibits rapid metabolism by hydrolysis primarily by esterases in the blood and extravascular tissues . Its primary metabolite is the carboxylic acid, which is inactive . The clearance of the primary metabolite is 0.03 L/h/kg with a metabolite terminal half-life of approximately 9 hours . The initial half-life of Clevidipine is 1.6 minutes, and the terminal half-life is 15 minutes . About 83% of the drug is excreted in urine and feces, with the major fraction of approximately 63-74% in the urine .
Action Environment
Clevidipine is a lipophilic compound, which means it can easily cross cell membranes . This property, combined with its rapid metabolism, results in a very fast onset and offset of antihypertensive action . The efficacy and safety of clevidipine can be influenced by factors such as the patient’s age, renal function, and the presence of other medical conditions .
Biochemische Analyse
Biochemical Properties
Clevidipine acts by selectively relaxing the smooth muscle cells that line small arteries . This results in arterial dilation, widening of the artery opening, and without reducing central venous pressure or reducing cardiac output . The compound interacts with L-type calcium channels, inhibiting the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes .
Cellular Effects
Clevidipine has a significant impact on various types of cells and cellular processes. It influences cell function by acting on the smooth muscle cells that line small arteries . This action results in arterial dilation and a decrease in systemic vascular resistance , which ultimately leads to a reduction in blood pressure .
Molecular Mechanism
The mechanism of action of Clevidipine involves deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . This inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes .
Temporal Effects in Laboratory Settings
Clevidipine has an ultra-short half-life due to metabolism by nonspecific blood and tissue esterases . This allows for rapid control of blood pressure in various clinical situations . It is also noted for its rapid onset and offset of effect .
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found, Clevidipine has been shown to effectively control blood pressure in various clinical situations . The dosage is typically started at 1-2 mg/h and adjusted as needed .
Metabolic Pathways
Clevidipine is rapidly metabolized by hydrolysis primarily by esterases in the blood and extravascular tissues . The primary metabolite is the carboxylic acid (inactive) and formaldehyde .
Transport and Distribution
Clevidipine is highly protein-bound (>99.5%) and has a steady-state volume of distribution of 0.17 L/kg . It is rapidly metabolized, and its clearance is independent of body weight .
Subcellular Localization
While specific information on the subcellular localization of Clevidipine was not found, as a calcium channel blocker, it is likely to exert its effects at the cell membrane where calcium channels are located .
Vorbereitungsmethoden
Clevidipine is synthesized through a series of chemical reactions. One common method involves the Hantzsch reaction, where 2,3-dichlorobenzaldehyde, acetoacetate propionitrile ester, and 3-amino-2-methyl crotonate are mixed and reacted in a one-pot process . The key intermediate obtained from this reaction is then reacted with n-butyric acid chloromethyl ester to produce clevidipine butyrate . The crude product is further purified through recrystallization to achieve high purity .
Analyse Chemischer Reaktionen
Clevidipin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Oxidation. Es wird schnell durch Esterasen im Blut und extravaskulären Geweben hydrolysiert, was zur Bildung inaktiver Metaboliten führt . Die Hydrolysereaktion wird durch das Vorhandensein von Esterbindungen im Clevidipinmolekül begünstigt . Darüber hinaus kann this compound unter bestimmten Bedingungen Oxidationsreaktionen unterliegen, die zur Bildung von Abbauprodukten führen .
Vergleich Mit ähnlichen Verbindungen
Clevidipin wird oft mit anderen Calciumkanalblockern wie Nicardipin, Nifedipin und Amlodipin verglichen. Im Gegensatz zu diesen Verbindungen wird this compound intravenös verabreicht und hat aufgrund der schnellen Hydrolyse durch Esterasen eine extrem kurze Halbwertszeit . Dieses einzigartige pharmakokinetische Profil ermöglicht eine präzise Kontrolle des Blutdrucks in akuten Situationen . Nicardipin und Nifedipin sind zwar auch bei der Behandlung von Bluthochdruck wirksam, haben aber längere Wirkdauern und unterschiedliche Verabreichungswege . Der schnelle Wirkungseintritt und die kurze Wirkdauer von this compound machen es besonders geeignet für die akute Blutdruckbehandlung .
Biologische Aktivität
Clevidipine is a novel intravenous dihydropyridine calcium channel blocker primarily used for the management of acute hypertension, especially in perioperative settings. It exhibits rapid onset and offset of action, allowing for precise titration of blood pressure (BP) levels. This article delves into the biological activity of clevidipine, highlighting its pharmacokinetics, pharmacodynamics, safety profile, and efficacy based on diverse research findings.
Pharmacokinetics and Metabolism
Clevidipine is characterized by its ultra-short half-life , which is approximately 1 minute due to rapid hydrolysis by esterases in the blood and extravascular tissues. The pharmacokinetic profile shows a triphasic elimination pattern, with the initial phase accounting for about 85-90% of the area under the concentration-time curve (AUC) .
Table 1: Pharmacokinetic Parameters of Clevidipine
Parameter | Value |
---|---|
Half-life (t1/2) | ~1 minute |
Volume of distribution | High |
Protein binding | >99.5% |
Primary metabolite | H152/81 |
The compound demonstrates linear pharmacokinetics across various species, including humans, dogs, and rats . Notably, the hydrolysis rate varies significantly depending on the biological matrix and the presence of pseudocholinesterase activity .
Clevidipine lowers BP through arterial-specific peripheral vasodilation without causing adverse myocardial effects. By blocking L-type calcium channels, it effectively reduces systemic vascular resistance and cardiac workload .
Efficacy in Clinical Trials
The efficacy of clevidipine has been evaluated in several clinical trials, notably the ESCAPE-1 and ESCAPE-2 studies , which focused on preoperative and postoperative hypertension management in cardiac surgery patients.
Table 2: Efficacy Outcomes from ESCAPE Trials
Study | Population | Primary Endpoint | Treatment Success Rate |
---|---|---|---|
ESCAPE-1 | Preoperative patients (N=105) | SBP reduction ≥15% from baseline | 92.5% |
ESCAPE-2 | Postoperative patients (N=110) | SBP reduction ≥15% from baseline | Not specified |
In these studies, clevidipine demonstrated a rapid reduction in systolic BP, achieving treatment success within a median time of 6 minutes after initiation .
Safety Profile
The safety profile of clevidipine has been extensively assessed across multiple clinical trials. Common adverse events (AEs) reported include hypotension and headache; however, these were comparable to those observed with other antihypertensive agents like nitroglycerin and sodium nitroprusside .
Table 3: Common Adverse Events in Clinical Trials
Adverse Event | Incidence (%) |
---|---|
Hypotension | ~10% |
Headache | ~5.7% |
Nausea | <5% |
In the ECLIPSE trial , which compared clevidipine with other agents, there were no significant differences in serious AEs such as myocardial infarction or stroke between treatment groups .
Case Studies and Research Findings
Research has also utilized animal models to assess the biological activity of clevidipine. For instance, a study using profilin1 transgenic mice demonstrated that clevidipine effectively reduced phenylephrine-induced contractions in mesenteric arteries, indicating its potential utility in managing vascular reactivity .
Eigenschaften
IUPAC Name |
5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBZROQVTHLCDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057661 | |
Record name | Clevidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue. | |
Record name | Clevidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04920 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
167221-71-8 | |
Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167221-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clevidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04920 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clevidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLEVIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.